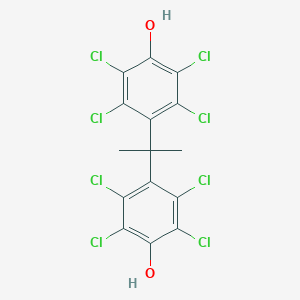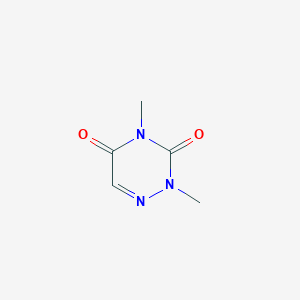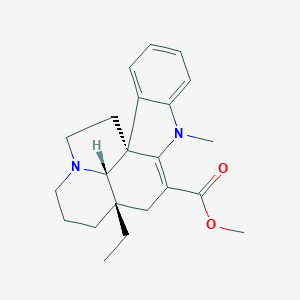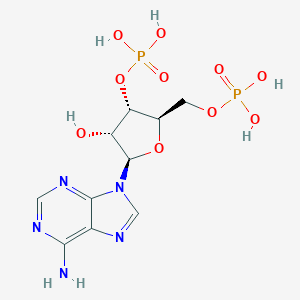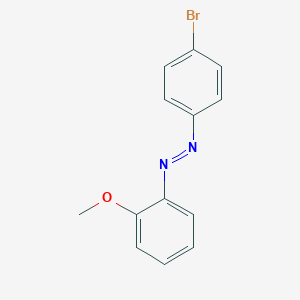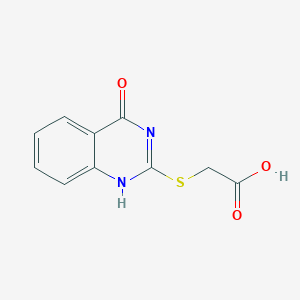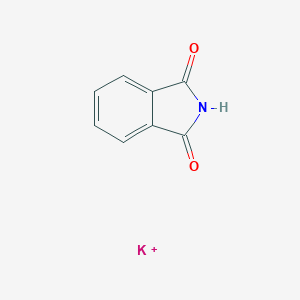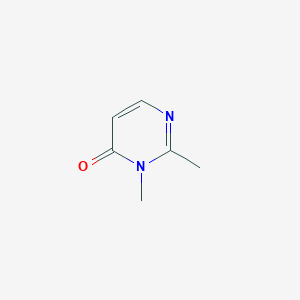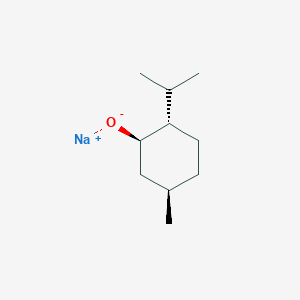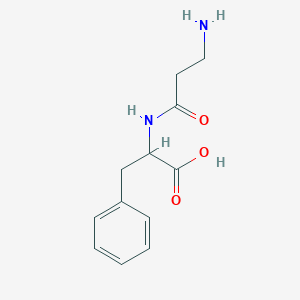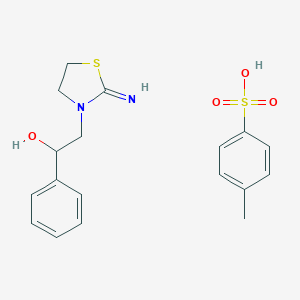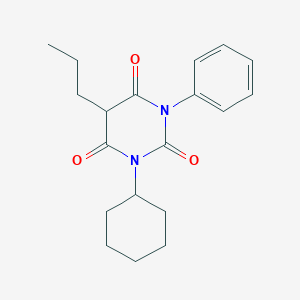
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid, commonly known as cyclohexylphenobarbital, is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the barbiturate family, which is known for its sedative, hypnotic, and anticonvulsant properties. Cyclohexylphenobarbital has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions.
Mécanisme D'action
Cyclohexylphenobarbital acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmission in the brain. This compound enhances the activity of GABA, leading to increased inhibition of neurotransmission and a reduction in neuronal excitability. This mechanism of action is responsible for the sedative, hypnotic, and anticonvulsant properties of cyclohexylphenobarbital.
Effets Biochimiques Et Physiologiques
Cyclohexylphenobarbital has been shown to have a range of biochemical and physiological effects. It can cause sedation, hypnosis, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. This compound can also cause respiratory depression, which is a potential side effect of barbiturate use.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexylphenobarbital has several advantages for lab experiments, including its well-established synthesis method and its known pharmacological properties. However, this compound is a controlled substance and requires special handling and storage. Additionally, the sedative and hypnotic effects of cyclohexylphenobarbital can make it difficult to conduct experiments that require alert and active subjects.
Orientations Futures
There are several future directions for research on cyclohexylphenobarbital. One potential area of study is the development of new barbiturate derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential therapeutic applications in various medical conditions. Finally, there is a need for further research on the potential side effects of cyclohexylphenobarbital and how to minimize these effects in clinical settings.
In conclusion, cyclohexylphenobarbital is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions. However, further research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential side effects.
Méthodes De Synthèse
The synthesis of cyclohexylphenobarbital involves the condensation of cyclohexylamine, phenylmalonic acid, and diethyl carbonate in the presence of sodium ethoxide. The resulting product is then treated with propyl iodide to yield cyclohexylphenobarbital. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Cyclohexylphenobarbital has been studied for its potential therapeutic applications in various medical conditions. Recent studies have shown that this compound has anticonvulsant properties and can be used to treat epilepsy. It has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of insomnia and other sleep disorders.
Propriétés
Numéro CAS |
1045-96-1 |
|---|---|
Nom du produit |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h3,5-6,10-11,15-16H,2,4,7-9,12-13H2,1H3 |
Clé InChI |
BUTYVUKCJWGMOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




